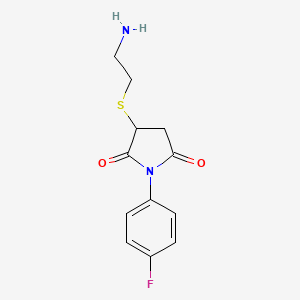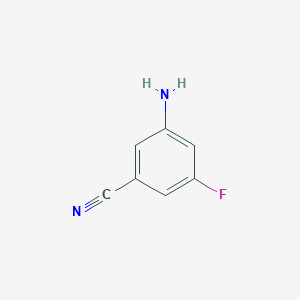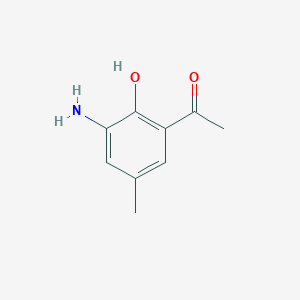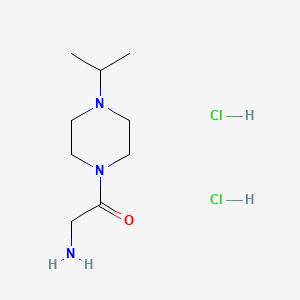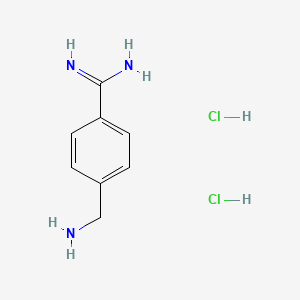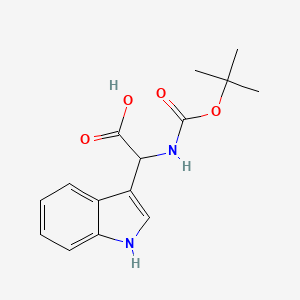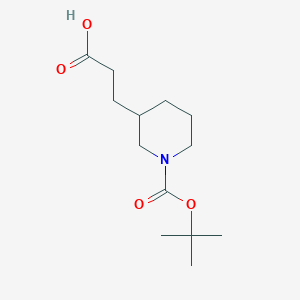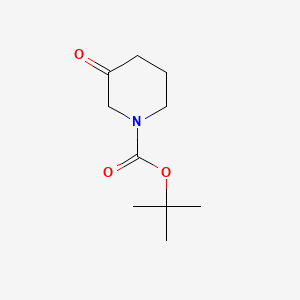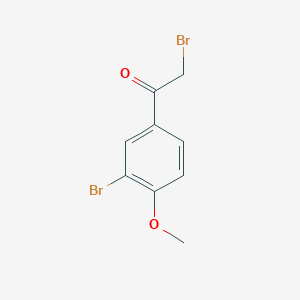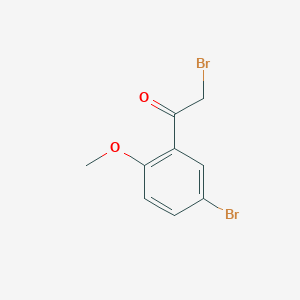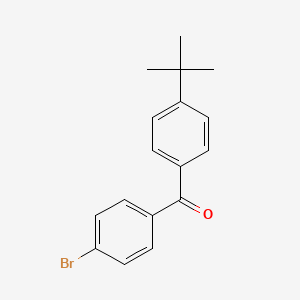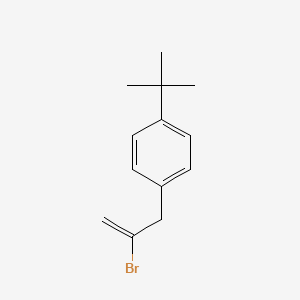
8-(Yodometil)quinolina
Descripción general
Descripción
8-(Iodomethyl)quinoline, also known as 8-IMQ, is a synthetic compound that has been used for a variety of applications in research and development. It is a member of the quinoline family and has a molecular weight of 368.3 g/mol. 8-IMQ is a colorless solid that is soluble in water and has a melting point of approximately 200°C. It is a reactive compound that is used in a number of different reactions, including the synthesis of dyes, pharmaceuticals, and other compounds.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de 8-(Yodometil)quinolina han demostrado poseer propiedades antimicrobianas significativas. Estos compuestos pueden sintetizarse para atacar una variedad de bacterias y hongos patógenos. Su mecanismo de acción a menudo implica la interrupción de las paredes celulares microbianas o la interferencia con enzimas esenciales dentro de los patógenos .
Propiedades Anticancerígenas
La investigación ha indicado que ciertos derivados de this compound exhiben actividad anticancerígena. Pueden actuar como posibles agentes quimioterapéuticos induciendo la apoptosis en las células cancerosas, inhibiendo la proliferación celular o interfiriendo con las vías de señalización de las células cancerosas .
Agentes Quelantes
La estructura de this compound le permite actuar como un agente quelante bidentado monoprotico. Puede formar complejos estables con varios iones metálicos, lo cual es útil para desactivar metales tóxicos o en la síntesis de fármacos a base de metales .
Tratamiento de la Enfermedad de Alzheimer
Algunos derivados de this compound están siendo estudiados por su posible uso en el tratamiento de la enfermedad de Alzheimer. Pueden inhibir la agregación de péptidos beta-amiloide, que es una característica de la patología de Alzheimer .
Síntesis de Andamios Farmacológicamente Activos
La parte this compound sirve como un bloque de construcción para la síntesis de varios andamios farmacológicamente activos. Estos andamios se pueden modificar aún más para mejorar su eficacia y reducir la toxicidad en el desarrollo de fármacos .
Aplicaciones Antivirales
Estudios recientes han explorado el uso de derivados de this compound en terapia antiviral. Estos compuestos podrían potencialmente inhibir la replicación de virus o bloquear la entrada del virus a las células huésped .
Mecanismo De Acción
Target of Action
8-(Iodomethyl)quinoline is a derivative of quinoline, a class of compounds known for their wide range of biological activities . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
The mode of action of 8-(Iodomethyl)quinoline, like other quinoline derivatives, involves the formation of a ternary complex with bacterial DNA and gyrase or topoisomerase IV . This interaction inhibits the supercoiling of bacterial DNA, thereby blocking DNA replication and leading to bacterial cell death .
Biochemical Pathways
Quinoline derivatives are known to interfere with dna supercoiling, a critical process in dna replication . By inhibiting this process, these compounds disrupt the normal life cycle of bacteria, leading to their death .
Pharmacokinetics
Quinolones, a closely related class of compounds, are known for their excellent tissue penetration and broad-spectrum activity . These properties suggest that 8-(Iodomethyl)quinoline may also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of 8-(Iodomethyl)quinoline’s action is the inhibition of bacterial growth and proliferation. By targeting key enzymes involved in DNA replication, this compound disrupts critical biological processes within bacterial cells, leading to cell death .
Action Environment
The efficacy and stability of 8-(Iodomethyl)quinoline, like other quinoline derivatives, can be influenced by various environmental factors. For instance, certain quinoline derivatives have been found to inhibit the corrosion of mild steel in acidic environments . Additionally, the presence of quinolone antibiotics in various environmental matrices, including surface water, groundwater, and soil, has been reported . These findings suggest that environmental factors can play a significant role in the action and stability of 8-(Iodomethyl)quinoline.
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have been the focus of many research studies due to their various applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs have unveiled their substantial efficacies for future drug development .
Análisis Bioquímico
Biochemical Properties
8-(Iodomethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, 8-(Iodomethyl)quinoline can interact with DNA and RNA, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of 8-(Iodomethyl)quinoline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, 8-(Iodomethyl)quinoline can modulate pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, its interaction with DNA can lead to changes in gene expression, potentially causing alterations in cellular functions and metabolic activities .
Molecular Mechanism
At the molecular level, 8-(Iodomethyl)quinoline exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. For example, by binding to the active sites of enzymes, it can inhibit their activity, thereby affecting metabolic pathways. Additionally, 8-(Iodomethyl)quinoline can induce changes in gene expression by interacting with DNA and RNA, leading to either upregulation or downregulation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Iodomethyl)quinoline have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its decomposition. In in vitro studies, 8-(Iodomethyl)quinoline has shown consistent effects on cellular functions over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 8-(Iodomethyl)quinoline vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, with certain dosages leading to significant changes in cellular functions and metabolic activities. It is crucial to determine the optimal dosage to minimize toxicity while maximizing its therapeutic potential .
Metabolic Pathways
8-(Iodomethyl)quinoline is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 8-(Iodomethyl)quinoline is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cells, it tends to accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 8-(Iodomethyl)quinoline is crucial for its activity and function. It is primarily localized in the nucleus and mitochondria, where it interacts with DNA, RNA, and various proteins. Targeting signals and post-translational modifications play a role in directing 8-(Iodomethyl)quinoline to specific subcellular compartments. This localization is essential for its role in modulating gene expression and cellular metabolism .
Propiedades
IUPAC Name |
8-(iodomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKJKSNQSDMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CI)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376665 | |
| Record name | 8-(iodomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215606-70-5 | |
| Record name | 8-(iodomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



